molecular formula C10H20O2 B1173478 C.I. Disperse Orange 60 CAS No. 12270-44-9

C.I. Disperse Orange 60

Cat. No.: B1173478
CAS No.: 12270-44-9
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Description

Research Application Note: Specific technical data for C.I. Disperse Orange 60 is limited in available literature. The following description is based on the general properties and applications of disperse dyes as a class. Disperse dyes are non-ionic compounds characterized by low water solubility, making them primarily suitable for coloring synthetic fibers. The standard application involves forming a fine aqueous dispersion, where minimal dissolved dye molecules transfer into hydrophobic polymers like polyethylene terephthalate (PET) at high temperatures . Researchers utilize these dyes to study dyeing thermodynamics, kinetic sorption models, and the relationship between dye structure and colorfastness properties on polyester fabrics. Beyond traditional textile applications, disperse dyes serve as model compounds in environmental science research. Studies focus on developing advanced effluent treatment methods, such as electrochemical reduction for decolorization and adsorption processes. Investigations into alternative, eco-friendly dyeing systems, including non-aqueous media like silicone solvents, also represent a key area of scientific inquiry . The behavior of disperse dyes in these novel systems provides valuable insights into solvent-fiber interactions and sustainable industrial processes. Disclaimer for Researchers: The information provided is based on general scientific knowledge of disperse dyes. Researchers are strongly advised to conduct their own specific testing and verification for this compound. This product is intended for laboratory research purposes only and is not classified as a consumer commodity.

Properties

CAS No.

12270-44-9

Molecular Formula

C10H20O2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Disperse Dyes

Structural and Functional Group Comparisons

Compound CAS Number Molecular Formula Key Functional Groups Primary Applications
C.I. Disperse Orange 60 61969-47-9 C₁₈H₁₀N₂O Isoindolo-perimidinone Plastics, polyester textiles
C.I. Disperse Orange 62 Not explicitly provided Likely azo-nitro derivative Azo (-N=N-), nitro (-NO₂) Textiles, electrochemical studies
C.I. Disperse Orange 30 12223-23-3 Not provided Presumed azo-based Textiles (limited data)
C.I. Disperse Orange 44 4058-30-4 Not provided Azo-based Textiles, specialty coatings

Structural Insights :

  • Disperse Orange 60 lacks azo or nitro groups, relying on its fused aromatic system for color generation. This contrasts with Disperse Orange 62 , which contains both azo and nitro groups, enabling dual reduction pathways (azo cleavage at -1,000 mV and nitro-to-amine conversion at -1,400 mV vs. Ag/AgCl) .

Electrochemical Behavior

Key Findings for C.I. Disperse Orange 62 (DO62):
  • Reduction Peaks : Two irreversible cathodic peaks in cyclic voltammetry (CV):
    • Peak 1 : -300 to -600 mV (nitro group reduction to hydroxylamine/amine).
    • Peak 2 : -1,000 to -1,600 mV (azo group cleavage) .
  • Current Density: DMF/LiCl electrolyte: 0.52 mA cm⁻² (normalized at Pt electrode, 50 mV/s). Aqueous electrolyte (with CET surfactant): 2.85 mA cm⁻² due to reduced particle aggregation .
  • Surface-Active Agents : Cationic surfactant N-cetyl-N,N,N-trimethylammonium bromide (CET) enhances dispersion stability (particle size ↓ from 81.3 μm to 52.0 μm) and current density by 160% .

Contrast with DO60 :

  • No electrochemical data is provided for DO60, but its lack of reducible azo/nitro groups suggests it is less reactive in reductive environments compared to DO62. This makes DO60 more stable in applications requiring prolonged exposure to reducing agents .

Solubility and Dispersion Properties

Property This compound C.I. Disperse Orange 62
Water Solubility Extremely low Extremely low (0.03 g/L in aqueous electrolyte)
Organic Solubility Soluble in DMF, acetone Soluble in DMF (up to 85.3 g/L)
Dispersion Stability High (used in plastics) Improved by CET surfactant

Critical Notes:

  • Both dyes require dispersion aids for aqueous applications. DO62’s dispersion efficiency is highly dependent on surfactants and preparation methods (e.g., precipitation from DMF increases active surface area) .
  • DO60’s superior thermal stability makes it preferable for high-temperature plastic molding, whereas DO62’s reducibility is exploited in textile decolorization studies .

Preparation Methods

Ugi Four-Component Reaction

Recent patents describe a novel approach using the Ugi reaction to synthesize disperse dye precursors. In this method, aldehyde , aniline , formic acid , and cyclohexyl isocyanide react in an organic solvent (e.g., methanol) to form a bis-amide intermediate. For instance, benzaldehyde derivatives condense with aniline and isocyanides at room temperature, achieving near-quantitative yields.

Representative reaction equation :

Aldehyde+Aniline+HCOOH+R-NCUgi Product+H2O\text{Aldehyde} + \text{Aniline} + \text{HCOOH} + \text{R-NC} \rightarrow \text{Ugi Product} + \text{H}_2\text{O}

Reaction conditions: 25°C, 12 hours, methanol solvent.

Hydrolysis and Diazonium Coupling

The Ugi product undergoes selective hydrolysis in alcoholic solvents with hydrochloric acid, cleaving the amide bond to generate a primary amine. This amine is then diazotized and coupled with 2,6-dichloro-4-nitrophenyl diazonium salt , forming a disperse dye with enhanced solubility and thermal stability.

Optimized hydrolysis conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Acid: HCl (36.5%)

  • Temperature: 90°C

  • Yield: 96%.

ComponentPercentage (wt%)
Dye structures I–IV40–60
Sodium lignosulfonate B20–30
Diffusion agent MF5–10
Moisture≤5

Ecological and Performance Considerations

Halogen-Free Formulations

Modern disperse orange dyes prioritize ecological safety by eliminating regulated substances such as pentachlorophenol and brominated compounds. Patented mixtures confirm compliance with Oeko-Tex Standard 100 through gas chromatography-mass spectrometry (GC-MS) analysis.

Alkali Resistance

Dye stability in alkaline environments (pH 9–11) is critical for textile printing. Blending methoxy- and nitro-substituted azo dyes improves resistance to hydrolysis, with colorfastness ratings exceeding 4–5 on the ISO 105-C06 scale.

Comparative Analysis of Synthetic Routes

Traditional vs. Ugi-Based Methods

ParameterDiazotization-CouplingUgi-Hydrolysis-Coupling
Reaction steps23
Typical yield85–92%90–96%
Halogen contentVariable<10 ppm
ScalabilityHighModerate

Q & A

Q. What protocols optimize the extraction of this compound from textile wastewater for toxicity assays?

  • Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges, eluting with acetonitrile. Validate recovery rates via spike-and-recovery experiments and test cytotoxicity using standardized assays (e.g., MTT on human keratinocyte cells) .

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